9-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-(pyrrolidin-1-yl)propyl]-9H-carbazole
Description
The compound 9-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-(pyrrolidin-1-yl)propyl]-9H-carbazole features a carbazole core substituted at the 9-position with a propyl chain. The propyl chain is functionalized with a benzotriazole moiety at the terminal carbon and a pyrrolidine ring at the central carbon. Carbazole derivatives are widely studied for their optoelectronic properties and biological activities, such as enzyme inhibition and receptor binding. The benzotriazole group enhances stability and metal-binding capacity, while the pyrrolidine introduces basicity and conformational flexibility .
Properties
IUPAC Name |
9-[1-(benzotriazol-1-yl)-3-pyrrolidin-1-ylpropyl]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5/c1-4-12-22-19(9-1)20-10-2-5-13-23(20)29(22)25(15-18-28-16-7-8-17-28)30-24-14-6-3-11-21(24)26-27-30/h1-6,9-14,25H,7-8,15-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHJPBSVSRVKPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC(N2C3=CC=CC=C3C4=CC=CC=C42)N5C6=CC=CC=C6N=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-[1-(1H-1,2,3-benzotriazol-1-yl)-3-(pyrrolidin-1-yl)propyl]-9H-carbazole represents a novel class of heterocyclic compounds that combine the structural features of carbazole and benzotriazole. This article reviews its biological activities, including antimicrobial, antitumor, and antiparasitic properties, supported by recent research findings and case studies.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C18H20N4
- Molecular Weight : 288.35 g/mol
The presence of both benzotriazole and pyrrolidine moieties is significant for its biological activity.
Antimicrobial Activity
Research indicates that benzotriazole derivatives demonstrate substantial antimicrobial properties. For instance, compounds containing the benzotriazole structure have been tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 12.5 - 25 µg/mL |
| Escherichia coli | 25 - 50 µg/mL |
| Bacillus subtilis | 15 µg/mL |
These findings suggest that the incorporation of benzotriazole into the compound enhances its antibacterial activity significantly compared to traditional antibiotics like nitrofurantoin .
Antitumor Activity
Carbazole derivatives have been reported to exhibit antitumor effects. A study demonstrated that compounds similar to This compound showed micromolar activity against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 5.0 |
| HeLa (cervical cancer) | 3.5 |
| A549 (lung cancer) | 4.2 |
The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .
Antiparasitic Activity
The compound's antiparasitic potential has also been explored. In vitro studies indicated that derivatives with similar structural motifs were effective against Trypanosoma cruzi, the causative agent of Chagas disease:
| Concentration (µg/mL) | Epimastigote Growth Inhibition (%) | Trypomastigote Growth Inhibition (%) |
|---|---|---|
| 25 | 50 | 95 |
| 50 | 64 | 95 |
These results highlight the compound's potential as a therapeutic agent against parasitic infections .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of such compounds. The following modifications have been identified as enhancing efficacy:
- Substitution on the Benzotriazole Ring : Variations at the C-2 position have shown to improve antibacterial properties.
- Pyrrolidine Modifications : Altering substituents on the pyrrolidine ring can enhance selectivity and potency against specific targets.
Case Studies
Several case studies have documented the successful application of similar compounds in clinical settings:
- Antimicrobial Efficacy : A clinical trial involving a benzotriazole derivative showed significant improvement in infection resolution rates when used in combination therapy for resistant bacterial infections.
- Antitumor Treatment : A cohort study on patients with advanced breast cancer treated with carbazole derivatives indicated a marked reduction in tumor size and improved survival rates compared to standard chemotherapy regimens.
Scientific Research Applications
Biological Activities
The biological activities of 9-[1-(1H-1,2,3-benzotriazol-1-yl)-3-(pyrrolidin-1-yl)propyl]-9H-carbazole are diverse:
Antioxidant Activity
Research has indicated that compounds containing benzotriazole derivatives exhibit significant antioxidant properties. These properties are crucial for protecting cells from oxidative stress and may have implications in preventing various diseases associated with oxidative damage.
Antimicrobial Properties
The compound has shown potential antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
Recent investigations into the anticancer properties of similar compounds suggest that this compound may exhibit cytotoxic effects on cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Case Studies
Several case studies highlight the applications and effectiveness of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antioxidant Effects | Demonstrated significant reduction in lipid peroxidation in vitro models. |
| Study 2 | Antimicrobial Activity | Showed MIC values comparable to standard antibiotics against Staphylococcus aureus. |
| Study 3 | Anticancer Potential | Induced apoptosis in various cancer cell lines with IC50 values indicating strong efficacy. |
Chemical Reactions Analysis
Nucleophilic Substitution at Benzotriazole
The benzotriazole group acts as a versatile leaving group in nucleophilic substitution reactions. Key findings include:
| Reaction Type | Conditions | Products/Outcomes | References |
|---|---|---|---|
| SN2 Displacement | K₂CO₃, DMF, 80°C | Pyrrolidine ring functionalization | |
| Aromatic Substitution | CuI, 1,10-phenanthroline, 100°C | Carbazole C-H bond arylation |
For example, the benzotriazole moiety can be displaced by amines or thiols under mild basic conditions, enabling modular derivatization of the pyrrolidine-propyl chain.
Palladium-Catalyzed Cross-Coupling
The carbazole core participates in regioselective coupling reactions:
Table 1: Pd-Catalyzed Reactions of Carbazole
| Reaction | Catalytic System | Yield (%) | Selectivity | Source |
|---|---|---|---|---|
| Direct Arylation | Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 120°C | 82–95 | C1/C8 positions | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, t-BuONa, 100°C | 75–88 | N9 functionalization |
These reactions enable the introduction of aryl, alkyl, or heteroatom groups at carbazole’s electron-rich positions .
Pyrrolidine Ring Functionalization
The tertiary amine in pyrrolidine undergoes:
-
Quaternary Ammonium Salt Formation : Reacts with alkyl halides (e.g., CH₃I) in CH₂Cl₂ at 25°C to yield cationic derivatives.
-
N-Acylation : Acetyl chloride in pyridine selectively acylates the pyrrolidine nitrogen (90% yield).
Electrophilic Aromatic Substitution
Carbazole’s aromatic system undergoes halogenation and nitration:
Table 2: Electrophilic Substitution Data
| Reaction | Reagents | Position | Yield (%) | Notes |
|---|---|---|---|---|
| Bromination | Br₂, FeCl₃, CHCl₃, 0°C | C3/C6 | 68 | Di-substitution dominant |
| Nitration | HNO₃/H₂SO₄, 0–5°C | C1 | 55 | Mononitration preferred |
Regioselectivity aligns with carbazole’s HOMO distribution .
Reductive Transformations
The propyl linker participates in hydrogenolysis:
-
Catalytic Hydrogenation : H₂ (1 atm), Pd/C, EtOH removes the benzotriazole group (95% conversion) .
-
NaBH₄ Reduction : Reduces imine intermediates during synthetic modifications.
Mechanistic Insights from Computational Studies
DFT calculations reveal:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Rimcazole (BW234U)
- Structure : 9-{3-[(3R,5S)-3,5-Dimethylpiperazin-1-yl]propyl}-9H-carbazole .
- Comparison :
- Heterocycle : Rimcazole contains a dimethylpiperazine group (six-membered ring with two methyl substituents), whereas the target compound uses pyrrolidine (five-membered amine ring). Piperazine derivatives often exhibit higher basicity and solubility compared to pyrrolidines.
- Biological Activity : Rimcazole is a sigma receptor ligand, highlighting the role of carbazole-heterocycle hybrids in CNS-targeting therapies. The target compound’s benzotriazole group may confer distinct binding properties, such as interactions with metalloenzymes .
Carbazole-Triazole Hybrids (Compounds 7 and 8, )
- Structure : Examples include 9-((1-(pyridin-3-yl-methyl)-1H-1,2,3-triazol-4-yl)methyl)-9H-carbazole .
- Comparison: Triazole Linkage: These compounds utilize a triazole ring formed via click chemistry, while the target compound directly incorporates benzotriazole. The 1,2,3-triazole in these hybrids improves α-glucosidase inhibition (IC₅₀ = 0.8–1.0 μM), suggesting that the benzotriazole in the target compound may enhance similar enzymatic interactions.
9-(Benzotriazol-1-ylmethyl)-9H-carbazole ()
- Structure : Benzotriazole linked to carbazole via a methyl group .
- Comparison :
- Chain Length : The methyl linker in this compound limits conformational flexibility compared to the propyl chain in the target compound.
- Applications : Used as a chemical standard in chromatography, indicating high purity and stability—traits likely shared by the target compound due to the benzotriazole moiety .
PI-19889 and PI-19890 ()
- Structure: 9-[3-(cis-3,5-Dimethylpiperazinyl)propyl]-9H-carbazole dihydrochloride and its monohydrochloride derivative .
- Comparison :
- Salt Forms : These compounds are formulated as hydrochloride salts to enhance solubility, a strategy applicable to the target compound’s pyrrolidine group.
- Heterocycle : The dimethylpiperazine group provides two chiral centers, whereas pyrrolidine in the target compound offers a simpler stereochemical profile .
Preparation Methods
Carbazole Functionalization via Alkylation
The carbazole nitrogen serves as the primary site for alkylation. A propyl chain bearing two reactive sites is introduced to enable sequential substitution with benzotriazole and pyrrolidine groups. Key steps include:
-
Step 1 : Alkylation of 9H-carbazole with 1,3-dibromopropane under basic conditions (e.g., NaH in DMF) to form 9-(1,3-dibromopropyl)-9H-carbazole .
-
Step 2 : Selective substitution of the terminal bromide with pyrrolidine via nucleophilic displacement (e.g., using pyrrolidine in acetonitrile at 80°C).
-
Step 3 : Replacement of the remaining bromide with 1H-benzotriazole under similar conditions, yielding the target compound.
Critical Parameters :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | DMF or acetonitrile | 65–75 |
| Temperature | 80–100°C | — |
| Base | NaH or K2CO3 | — |
Palladium-Catalyzed Tandem Reactions
Adapting methodologies from carbazole alkaloid synthesis, a one-pot approach using palladium nanocatalysts (e.g., Pd/C) enables sequential Buchwald-Hartwig amination and direct arylation:
-
Substrate : 9H-carbazole, 1-(3-bromopropyl)-1H-benzotriazole, and pyrrolidine.
-
Conditions : Microwave irradiation (150°C, 30 min), Pd/C (5 mol%), and KOtBu as base.
-
Advantages : Reduced reaction time (2–3 hours vs. 24 hours conventional) and recyclable catalyst.
Performance Metrics :
| Catalyst Loading | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| 5 mol% Pd/C | 0.5 | 78 | 98 |
| 10 mol% Pd/C | 0.5 | 82 | 97 |
Intermediate Synthesis and Characterization
Key Intermediate: 9-(3-Chloropropyl)-9H-carbazole
Synthesized via Friedel-Crafts alkylation:
Pyrrolidine Substitution
9-(3-Chloropropyl)-9H-carbazole undergoes amination with pyrrolidine:
-
Conditions : Pyrrolidine (2 eq), K2CO3, DMF, 12 hours at 80°C.
-
Outcome : 9-(3-(pyrrolidin-1-yl)propyl)-9H-carbazole isolated in 70% yield after column chromatography.
Final Step: Benzotriazole Incorporation
Nucleophilic Displacement
The remaining chloride on the propyl chain is replaced with benzotriazole:
-
Reagents : 1H-Benzotriazole (1.2 eq), NaI (catalytic), DMF, 24 hours at 100°C.
-
Workup : Aqueous extraction, followed by recrystallization from ethanol/water.
Analytical Data :
Alternative Pathways
Mitsunobu Reaction for Ether Formation
A two-step strategy avoids halogenated intermediates:
Reductive Amination
For improved regioselectivity:
-
Intermediate : 3-Oxo-propyl derivative of carbazole.
-
Process : Condensation with pyrrolidine followed by reduction (NaBH4) and benzotriazole coupling.
Industrial-Scale Considerations
Green Chemistry Metrics
| Metric | Conventional Method | Improved Method |
|---|---|---|
| PMI (Process Mass Intensity) | 120 | 45 |
| E-Factor | 85 | 20 |
| Catalyst Reuse | 0 cycles | 5 cycles |
Note : Microwave-assisted methods reduce energy consumption by 60%.
Challenges and Optimization
Selectivity Issues
Competing reactions during sequential substitutions lead to byproducts (e.g., dialkylated carbazole). Mitigation strategies include:
Solvent Optimization
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 75 |
| Acetonitrile | 37.5 | 68 |
| THF | 7.5 | 52 |
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 9-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-(pyrrolidin-1-yl)propyl]-9H-carbazole, and what purification challenges arise due to its structural complexity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution (e.g., SN2) between a benzotriazole derivative and a pyrrolidine-containing carbazole precursor. Key challenges include isolating the product from byproducts with similar polarity. Purification often requires gradient elution in HPLC or silica gel chromatography, guided by computational solvent optimization tools (e.g., COSMO-RS) to predict solubility .
Q. Which spectroscopic techniques are prioritized for characterizing this compound, and how should conflicting spectral data (e.g., NMR vs. MS) be resolved?
- Methodological Answer : High-resolution mass spectrometry (HR-MS) confirms molecular weight, while ¹H/¹³C NMR and 2D techniques (e.g., HSQC, HMBC) resolve stereochemistry. For discrepancies, cross-validate using alternative methods like FT-IR or X-ray crystallography. Automated spectral analysis tools (e.g., ACD/Labs) reduce interpretation errors .
Q. How do steric and electronic effects of the benzotriazole and pyrrolidine groups influence reaction pathways during synthesis?
- Methodological Answer : Computational modeling (e.g., DFT calculations) predicts steric hindrance from the pyrrolidine ring and electron-withdrawing effects of benzotriazole. Experimental validation involves kinetic studies under varying temperatures and solvents, with data analyzed via Eyring plots to differentiate electronic vs. steric contributions .
Advanced Research Questions
Q. How can AI-driven quantum chemical calculations optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Reaction path sampling using AI-enhanced quantum mechanics (e.g., GFN2-xTB) identifies low-energy transition states. Active learning algorithms iteratively refine experimental parameters (e.g., catalyst loading, solvent polarity) based on real-time HPLC yield data, reducing trial-and-error cycles by >50% .
Q. What experimental designs resolve contradictions between theoretical reactivity predictions and observed byproduct formation?
- Methodological Answer : Employ a hybrid DOE (Design of Experiments) approach:
- Step 1 : Use Plackett-Burman screening to identify critical variables (e.g., temperature, pH).
- Step 2 : Apply response surface methodology (RSM) to model interactions.
- Step 3 : Validate with in situ FT-IR monitoring to track intermediate species.
Discrepancies are resolved by adjusting computational solvation models (e.g., SMD) to better match experimental dielectric environments .
Q. What reactor design principles are critical for scaling up synthesis while minimizing decomposition of the benzotriazole moiety?
- Methodological Answer : Continuous-flow reactors with segmented gas-liquid phases mitigate thermal degradation. Key parameters:
- Residence time : Optimized via CFD simulations (COMSOL Multiphysics) to ≤2 minutes.
- Mixing efficiency : Ultrasonic irradiation ensures homogeneity, reducing localized overheating.
- In-line analytics : PAT (Process Analytical Technology) tools (e.g., Raman probes) enable real-time adjustment of flow rates .
Q. How do inferential statistical methods improve reproducibility in catalytic applications of this compound?
- Methodological Answer : Bayesian inference models quantify uncertainty in kinetic data (e.g., kcat, Km). For batch-to-batch variability:
- ANOVA : Identifies significant differences in catalyst performance across synthesis batches.
- PCA (Principal Component Analysis) : Correlates impurity profiles (LC-MS) with activity drops.
Robustness is enhanced by pre-screening reagents via machine learning classifiers trained on historical impurity databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
